5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol
Description
Structural Characteristics of 1,2,4-Triazole Derivatives
The 1,2,4-triazole ring is a planar, aromatic heterocycle with three nitrogen atoms and two carbon atoms arranged in a five-membered ring. Its aromaticity arises from six π-electrons delocalized across the ring, contributing to thermal and chemical stability. The ring exists in two tautomeric forms (1H- and 4H-), though the 4H-tautomer dominates in most derivatives due to substituent effects.
Key structural features of 1,2,4-triazole derivatives include:
- Amphoteric Nature : The triazole ring undergoes both protonation (pKₐ ≈ 2.45) and deprotonation (pKₐ ≈ 10.26), enabling pH-dependent reactivity.
- Substituent Positioning : Substituents at positions 3, 4, and 5 influence electronic distribution and intermolecular interactions. For example, electron-withdrawing groups at position 3 enhance electrophilic substitution reactions.
- Coordination Chemistry : The thiol group at position 3 facilitates metal coordination, forming stable complexes with transition metals like copper and zinc.
Table 1 : Common substituent effects in 1,2,4-triazole derivatives
| Substituent Position | Electronic Effect | Biological Impact |
|---|---|---|
| Position 3 (Thiol) | Electron-donating | Enhances metal binding |
| Position 4 (Alkyl) | Steric hindrance | Modulates solubility |
| Position 5 (Aryl) | π-Stacking | Increases affinity for hydrophobic targets |
Properties
IUPAC Name |
3-[(4-ethylphenoxy)methyl]-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-4-12-5-7-13(8-6-12)19-10-14-16-17-15(20)18(14)9-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYIGDIYNKIKJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NNC(=S)N2CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide-Thiosemicarbazide Cyclization
A widely reported method involves the cyclization of hydrazide-thiosemicarbazide intermediates (Scheme 1). Phenylacetic acid hydrazide or analogous precursors are treated with aryl isothiocyanates to form 1,4-disubstituted thiosemicarbazides, which undergo intramolecular cyclization under acidic or basic conditions to yield 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
Reaction Conditions :
Alkylation of Triazole-Thione Precursors
An alternative route employs preformed 4H-1,2,4-triazole-3-thiones as starting materials. For example, 4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is alkylated with 4-ethylphenoxymethyl chloride in dimethylformamide (DMF) using triethylamine as a base (Scheme 2).
Reaction Conditions :
- Molar Ratio : 1:1.2 (triazole-thione to alkylating agent).
- Temperature : Room temperature, 24 hours under nitrogen.
- Workup : Precipitation with ice-water, filtration, and column chromatography (silica gel, ethyl acetate/hexane).
Optimization of Synthetic Parameters
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while tertiary amines (e.g., triethylamine) neutralize HCl byproducts during alkylation.
Comparative Data :
| Solvent | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | Triethylamine | 24 | 85 |
| DMSO | Pyridine | 36 | 72 |
| THF | K2CO3 | 48 | 65 |
Temperature and Stoichiometry
Elevated temperatures (60–80°C) accelerate cyclization but may promote side reactions such as oxidation of the thiol group. Stoichiometric excess of the alkylating agent (1.2–1.5 equivalents) ensures complete substitution.
Purification and Characterization
Recrystallization and Chromatography
Crude products are typically purified via:
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d6) :
- δ 1.21 (t, J = 7.6 Hz, 3H, CH2CH3),
- δ 1.85 (m, 1H, CH(CH3)2),
- δ 4.52 (s, 2H, OCH2),
- δ 6.89–7.25 (m, 4H, aromatic).
IR (KBr) :
Industrial-Scale Considerations
Commercial suppliers such as Ambeed, Inc. and ChemScene, LLC utilize continuous flow reactors to enhance throughput. Key metrics include:
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 10 g | 50 kg |
| Cycle Time | 24 h | 8 h |
| Purity | >95% | >98% |
Data adapted from supplier protocols.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The phenoxymethyl and isobutyl groups contribute to the compound’s overall binding affinity and specificity. The thiol group can form disulfide bonds, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Triazole-3-thiol derivatives exhibit diverse pharmacological and industrial applications, depending on substituent patterns. Below is a comparative analysis:
Table 1: Key Structural Analogs and Properties
Key Observations:
- Alkyl vs. Phenoxy groups (e.g., 4-ethylphenoxymethyl) improve lipophilicity, favoring interactions with hydrophobic biological targets .
- Electronic Effects :
Biological Activity
5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of 5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is characterized by the presence of a triazole ring substituted with an ethyl phenoxy and a methyl propyl group. This structural arrangement is crucial for its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, derivatives similar to 5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol have demonstrated significant cytotoxic effects against various cancer cell lines.
- Case Study : A study evaluating the cytotoxicity of triazole compounds against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines reported that certain derivatives exhibited higher selectivity towards cancer cells compared to normal cells. The most active compounds inhibited cell migration and showed potential as antimetastatic agents .
| Compound | Cell Line Tested | IC50 Value (µM) | Selectivity |
|---|---|---|---|
| Compound A | IGR39 (Melanoma) | 10 | High |
| Compound B | MDA-MB-231 (Breast) | 15 | Moderate |
2. Anti-inflammatory Activity
Triazole derivatives are also recognized for their anti-inflammatory properties. The compound in focus has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
- Research Findings : Molecular docking studies indicated that 5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol interacts effectively with COX-1 and COX-2 enzymes, suggesting its potential as an anti-inflammatory agent .
3. Antimicrobial Activity
The antimicrobial activity of triazole compounds has been well-documented. The compound's structure allows it to disrupt microbial cell membranes and inhibit growth.
- Study Overview : A comparative study on various triazole derivatives revealed that those with similar structures to 5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .
The biological activities of triazole derivatives are often attributed to their ability to form hydrogen bonds with target proteins and enzymes due to the presence of nitrogen atoms in the triazole ring. This interaction can lead to inhibition of key enzymatic pathways involved in cancer proliferation and inflammation.
Q & A
Q. What are the optimal synthetic routes for 5-(4-ethylphenoxymethyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol?
The synthesis typically involves cyclization of precursors such as substituted hydrazinecarbothioamides under basic conditions. Key steps include:
- Alkylation : Reacting 4-ethylphenol derivatives with halogenated intermediates (e.g., bromoacetate) to form ether linkages .
- Cyclization : Using NaOH in ethanol or methanol under reflux (60–100°C) to form the triazole ring .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 45 minutes at 150°C) and improves yield compared to traditional reflux .
Q. Table 1: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Traditional Reflux | Ethanol, 12 hrs, 80°C | 65–75 | |
| Microwave-Assisted | 150°C, 14.4 bar, 45 mins | 85–90 |
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Spectroscopic Techniques :
- ¹H NMR/IR : Confirm functional groups (e.g., thiol S-H stretch at ~2500 cm⁻¹) and substitution patterns .
- Elemental Analysis : Validates molecular formula (C₁₆H₂₁N₃OS) .
- Chromatography : HPLC or GC-MS ensures purity (>95%) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures for bond-length/angle validation .
Q. What preliminary biological screening methods are used to evaluate its bioactivity?
- Antimicrobial Testing :
- Broth Dilution : MIC (Minimum Inhibitory Concentration) against Staphylococcus aureus and Candida albicans .
- Agar Diffusion : Zone-of-inhibition assays with standard protocols (CLSI guidelines) .
- Antioxidant Assays : DPPH radical scavenging at 517 nm absorbance .
Advanced Research Questions
Q. How do structural modifications impact its antimicrobial efficacy?
- Alkyl Chain Length : Increasing the alkylthio group (e.g., decyl vs. methyl) enhances lipophilicity and membrane penetration, improving activity against Gram-negative bacteria .
- Substituent Effects : Electron-withdrawing groups (e.g., bromo) on the phenyl ring increase electrophilicity, enhancing interactions with microbial enzymes .
Q. Table 2: Structure-Activity Relationship (SAR)
| Derivative | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli |
|---|---|---|
| R = Methylthio | 32 | 128 |
| R = Decylthio | 8 | 16 |
| Data from |
Q. What computational tools are used to predict its pharmacokinetic and toxicological profiles?
- Molecular Docking (AutoDock/Vina) : Models interactions with targets like fungal CYP51 (lanosterol demethylase) .
- ADME Prediction (SwissADME) : Estimates bioavailability (%ABS = 65–80%) and blood-brain barrier penetration .
- Toxicity Screening (ProTox-II) : Predicts hepatotoxicity risk based on structural alerts (e.g., thiol reactivity) .
Q. How can contradictory bioactivity data between studies be resolved?
- Protocol Standardization : Ensure consistent inoculum size (CFU/mL) and solvent controls (DMSO ≤1% v/v) .
- Structural Reanalysis : Verify compound purity via LC-MS and crystallography to rule out isomer contamination .
- Dose-Response Curves : Use Hill slope analysis to confirm potency (EC₅₀) reproducibility across labs .
Q. What strategies improve its solubility for in vivo studies?
Q. What mechanistic insights explain its antifungal activity?
- Target Inhibition : Binds to fungal ergosterol biosynthesis enzymes (e.g., 14α-demethylase) via triazole-thiol coordination to heme iron .
- ROS Induction : Elevates intracellular reactive oxygen species (ROS) in C. albicans, triggering apoptosis .
Q. Key Challenges & Future Directions
- Metabolic Stability : Address rapid hepatic clearance via cytochrome P450 inhibition studies .
- Resistance Mitigation : Combine with fluconazole to disrupt efflux pump (CDR1) overexpression in resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
